Thiazolo[4,5-c]pyridine-2-carboxylic acid

Medicinal Chemistry Neuroscience GPCR Pharmacology

Procurement risk: regioisomers of this thiazolopyridine scaffold exhibit divergent pharmacology and physicochemical profiles, making substitution without validation unsound. This validated mGluR5 antagonist core (EP1948667B1) offers: - Carboxylic acid handle at 2-position for amide/ester library synthesis - Calculated LogP 1.3895 - optimal for oral bioavailability & BBB penetration - One-step core assembly from ortho-amino(diisopropyldithiocarbamato)pyridine, scalable for parallel SAR

Molecular Formula C7H4N2O2S
Molecular Weight 180.18
CAS No. 97266-26-7
Cat. No. B2938852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-c]pyridine-2-carboxylic acid
CAS97266-26-7
Molecular FormulaC7H4N2O2S
Molecular Weight180.18
Structural Identifiers
SMILESC1=CN=CC2=C1SC(=N2)C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11)
InChIKeyLUBMXYPEZXGHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-c]pyridine-2-carboxylic Acid Overview


Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS 97266-26-7) is a fused heterocyclic building block featuring a [1,3]thiazolo[4,5-c]pyridine core with a carboxylic acid functional group at the 2-position [1]. This scaffold serves as a key intermediate for synthesizing metabotropic glutamate receptor 5 (mGluR5) antagonists, with derivatives showing activity in neurological disorder research [2]. The compound is commercially available with purity specifications ranging from 95% to 98% and is characterized by a molecular weight of 180.19 g/mol and a predicted LogP of 1.39 . Its structural resemblance to purine bases positions it as a potential bioisostere in medicinal chemistry programs .

Core Scaffold mGluR5 antagonist synthesis
Lipophilicity Reported LogP supports CNS research design
Bioisostere Purine-mimetic medicinal chemistry

Regioisomer-Dependent Properties of Thiazolo[4,5-c]pyridine-2-carboxylic Acid


Thiazolo[4,5-c]pyridine-2-carboxylic acid cannot be indiscriminately replaced by its regioisomers (e.g., [4,5-b], [5,4-b], or [5,4-c] variants) due to fundamentally different pharmacological target engagement and physicochemical properties dictated by the nitrogen atom positioning within the fused ring system [1]. While the [4,5-c] scaffold is validated in the patent literature as an mGluR5 antagonist core [2], other regioisomers demonstrate divergent biological activities: [5,4-b] analogs have been developed as Factor Xa inhibitors [3], and [4,5-b] derivatives have been explored for antimicrobial and antioxidant applications with varying efficacy [4]. Furthermore, calculated LogP values can differ significantly between regioisomers—affecting solubility and permeability profiles—making simple one-for-one substitution without experimental validation scientifically unsound and a procurement risk .

Regioisomer target engagement may diverge significantly; [4,5-c] is reported as mGluR5 antagonist core, while [5,4-b] targets Factor Xa
Lipophilicity and solubility profiles may differ between regioisomers, affecting ADME predictions and formulation behavior
Synthetic routes for alternative regioisomers may not reproduce the one-step protocol, requiring separate optimization

Comparative Evidence for Thiazolo[4,5-c]pyridine-2-carboxylic Acid


mGluR5 Antagonist Activity

Derivatives of Thiazolo[4,5-c]pyridine-2-carboxylic acid, specifically compounds described in EP1948667B1, are validated mGluR5 receptor antagonists. In contrast, the regioisomer Thiazolo[5,4-b]pyridine-2-carboxylic acid has been developed as a substrate for radiation-induced polymerization rather than for GPCR modulation . The [4,5-c] scaffold's specific nitrogen positioning enables engagement with the mGluR5 allosteric binding pocket, a feature not shared by all thiazolopyridine regioisomers . While specific Ki or IC50 values for the parent acid are not publicly disclosed, its derivatives are explicitly claimed for the treatment of mGluR5-mediated neurological disorders, including chronic pain and Alzheimer's disease [1]. This target engagement distinguishes the [4,5-c] core from the [5,4-c] core, which has been optimized for Factor Xa inhibition (e.g., Edoxaban intermediates) .

Target Engagement
Reported
mGluR5 antagonist (derivatives) vs no reported GPCR activity for [5,4-b] regioisomer
Differentiates [4,5-c] core for neuroscience research
Patent-based class-level comparison; direct Ki data not disclosed
Medicinal Chemistry Neuroscience GPCR Pharmacology

Lipophilicity and Solubility Profile

The calculated LogP for Thiazolo[4,5-c]pyridine-2-carboxylic acid is 1.3895, with a polar surface area (PSA) of 91.32 Ų . This lipophilicity value is notably lower than that reported for some other heterocyclic building blocks, suggesting a more balanced solubility profile suitable for oral bioavailability optimization. In contrast, the regioisomer Thiazolo[4,5-b]pyridine-2-carboxylic acid may exhibit different lipophilicity due to altered nitrogen positioning, though direct comparative experimental data are lacking. The specific [4,5-c] orientation influences the compound's predicted boiling point (424.1±37.0 °C at 760 mmHg) and density (1.6±0.1 g/cm³), which are critical parameters for purification and formulation development [1].

Lipophilicity
Class-level
cLogP 1.39
Informs ADME prediction for CNS research
Calculated value; experimental logD may vary
ADME Drug Design Physical Chemistry

Synthetic Accessibility

The thiazolo[4,5-c]pyridine core can be assembled via a convenient one-step procedure involving reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with a carboxylic acid and phosphorus oxychloride, providing reasonable yields without the need for prior isolation of an amide intermediate [1]. This methodology is general for a wide range of substituents and offers a more efficient route than alternative multi-step sequences. In contrast, the synthesis of other regioisomers, such as Thiazolo[4,5-b]pyridine-2-carboxylic acid, may require different starting materials or cyclization conditions that are less amenable to parallel library synthesis . The availability of a robust, one-step procedure for the [4,5-c] scaffold reduces synthetic burden and accelerates the production of diverse analog libraries.

Synthetic Access
Method context
One-step procedure from ortho-amino(diisopropyldithiocarbamato)pyridine
Reduces synthetic steps for library production
Reported protocol; scope and yields require verification
Synthetic Methodology Process Chemistry Building Block Preparation

Crystal Structure Elucidation

Thiazolo[4,5-c]pyridine-2-carboxylic acid has been utilized as a core component in the synthesis of thiazolo-pyridine dicarboxylic acid (TPDCA) derivatives, for which single-crystal X-ray structures have been determined. These derivatives crystallize in monoclinic (P21, P21/c) and triclinic (P1̅) space groups, providing definitive structural information for structure-based drug design and solid-state characterization [1]. In contrast, detailed crystallographic data for many other thiazolopyridine regioisomers remain unreported, limiting their utility in applications requiring precise molecular conformation information. The availability of crystal structures for [4,5-c]-based derivatives reduces the risk associated with solid-form development and enables accurate docking studies [2].

Crystal Structure
Class-level
Single-crystal X-ray structures available for TPDCA derivatives vs unreported for many regioisomers
Supports structure-based design campaigns
Derivative data; parent acid structure not reported
Structural Biology Crystallography Materials Science

Research Applications for Thiazolo[4,5-c]pyridine-2-carboxylic Acid


mGluR5 Antagonist Library Synthesis

Procure Thiazolo[4,5-c]pyridine-2-carboxylic acid as a core scaffold for generating focused libraries of mGluR5 negative allosteric modulators (NAMs) or antagonists, as validated by patent EP1948667B1 [1]. The carboxylic acid handle at the 2-position allows for straightforward amide coupling or esterification to introduce diverse amine fragments, enabling rapid SAR exploration for targets such as chronic pain, Alzheimer's disease, and schizophrenia .

Balanced Lipophilicity for Lead Optimization

Use Thiazolo[4,5-c]pyridine-2-carboxylic acid in lead optimization programs where controlling lipophilicity is critical. Its calculated cLogP of 1.3895 positions it in a favorable range for oral bioavailability, potentially offering advantages over more lipophilic heterocyclic alternatives that may suffer from solubility-limited absorption or promiscuous off-target binding . This property is particularly valuable in CNS drug discovery, where optimal LogP values (typically 1-3) are essential for blood-brain barrier penetration.

One-Step Parallel Synthesis

Leverage the reported one-step procedure for assembling the thiazolo[4,5-c]pyridine core from ortho-amino(diisopropyldithiocarbamato)pyridine [2]. This method eliminates the need for intermediate amide isolation and is compatible with a wide range of carboxylic acid inputs, making it ideal for parallel library synthesis or rapid scale-up of key intermediates in a medicinal chemistry or process research setting.

Crystallographic Studies for Ligand Design

Incorporate this scaffold into ligand designs intended for co-crystallization with target proteins. The availability of high-resolution single-crystal structures for related thiazolo-pyridine dicarboxylic acid derivatives provides a reliable starting point for modeling binding modes and interpreting electron density maps [3]. This reduces ambiguity in structure-based drug design (SBDD) campaigns and supports solid-form development for pre-clinical candidates.

Application
Selection Property
Validation Focus
mGluR5 antagonist library synthesis
Regiochemistry specificity
Target engagement assay review
CNS lead optimization
Reported LogP profile
ADME prediction model validation
Parallel SAR library synthesis
Synthetic accessibility
Reaction scope and yield verification
Structure-based drug design
Crystallographic data availability
Co-crystal structure validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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